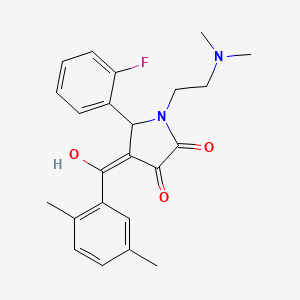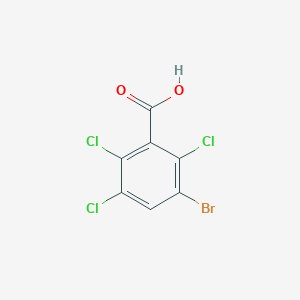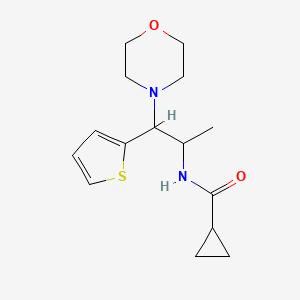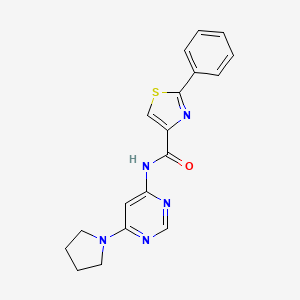
2-phenyl-N-(6-(pyrrolidin-1-yl)pyrimidin-4-yl)thiazole-4-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound “2-phenyl-N-(6-(pyrrolidin-1-yl)pyrimidin-4-yl)thiazole-4-carboxamide” is a complex organic molecule that contains several functional groups and rings, including a phenyl group, a pyrrolidinyl group, a pyrimidinyl group, and a thiazole group .
Synthesis Analysis
While the specific synthesis process for this compound is not available, it’s likely that it involves several steps to build up the different rings and attach the functional groups. Pyrrolidine derivatives are often synthesized from cyclic or acyclic precursors .Molecular Structure Analysis
The molecular structure of this compound is likely to be quite complex due to the presence of multiple rings and functional groups. The pyrrolidine ring is a five-membered ring with one nitrogen atom, which can contribute to the stereochemistry of the molecule .Wissenschaftliche Forschungsanwendungen
Anticancer and Anti-Inflammatory Agents
A study by Rahmouni et al. (2016) explored the synthesis of pyrazolopyrimidines derivatives with potential applications as anticancer and anti-5-lipoxygenase agents, highlighting the utility of similar compounds in cancer research and inflammation treatment. This research points to the potential of similar compounds in therapeutic applications related to cancer and inflammatory diseases (Rahmouni et al., 2016).
Antibiotic and Antimicrobial Properties
Gad-Elkareem et al. (2011) and Bondock et al. (2008) both conducted studies focusing on the synthesis of various thiazole and pyrimidine derivatives, demonstrating their efficacy as antimicrobial agents. This suggests the potential of 2-phenyl-N-(6-(pyrrolidin-1-yl)pyrimidin-4-yl)thiazole-4-carboxamide in the development of new antibiotics and antimicrobial treatments (Gad-Elkareem et al., 2011); (Bondock et al., 2008).
Antiprotozoal Activity
Sundberg et al. (1990) investigated the antiparasitic activity of quaternary 2-phenylimidazo[1,2-a]pyridinum salts, closely related to the chemical structure . Their findings indicate the potential for this compound class in developing treatments against parasitic infections (Sundberg et al., 1990).
Antitubercular Properties
Jeankumar et al. (2013) conducted research on thiazole-aminopiperidine hybrid analogues, finding them effective as inhibitors of Mycobacterium tuberculosis, suggesting the relevance of similar thiazole carboxamide derivatives in tuberculosis research and treatment (Jeankumar et al., 2013).
Wirkmechanismus
Target of Action
The compound, 2-phenyl-N-(6-(pyrrolidin-1-yl)pyrimidin-4-yl)thiazole-4-carboxamide, is a derivative of 2-(pyrrolidin-1-yl)pyrimidine . Derivatives of 2-(pyrrolidin-1-yl)pyrimidine have been found to act as antagonists of the vanilloid receptor 1 and modulators of the insulin-like growth factor 1 receptor . They are also able to inhibit a wide range of enzymes, including phosphodiesterase type 5, isocitrate dehydrogenase 1, endothelin-converting enzyme 1, and vascular adhesion protein 1 .
Mode of Action
It is known that the pyrrolidine ring in the compound contributes to the stereochemistry of the molecule and increases three-dimensional coverage due to the non-planarity of the ring . This could potentially influence how the compound interacts with its targets.
Biochemical Pathways
The compound’s interaction with its targets can affect various biochemical pathways. For instance, inhibition of phosphodiesterase type 5 can increase cyclic guanosine monophosphate (cGMP) levels, leading to smooth muscle relaxation . Modulation of the insulin-like growth factor 1 receptor can impact cell growth and development .
Result of Action
The result of the compound’s action can vary depending on the specific target and pathway involved. For example, antagonism of the vanilloid receptor 1 can result in analgesic effects . Inhibition of enzymes like phosphodiesterase type 5 can lead to vasodilation .
Action Environment
Environmental factors can influence the compound’s action, efficacy, and stability. For instance, the spatial orientation of substituents can lead to a different biological profile of drug candidates, due to the different binding mode to enantioselective proteins . .
Eigenschaften
IUPAC Name |
2-phenyl-N-(6-pyrrolidin-1-ylpyrimidin-4-yl)-1,3-thiazole-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17N5OS/c24-17(14-11-25-18(21-14)13-6-2-1-3-7-13)22-15-10-16(20-12-19-15)23-8-4-5-9-23/h1-3,6-7,10-12H,4-5,8-9H2,(H,19,20,22,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UVVKISJKSDYZJW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C2=NC=NC(=C2)NC(=O)C3=CSC(=N3)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17N5OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-phenyl-N-(6-(pyrrolidin-1-yl)pyrimidin-4-yl)thiazole-4-carboxamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![2-[4-(Propane-1-sulfonyl)phenyl]acetic acid](/img/structure/B2894956.png)


![5-[(cyclopentyloxy)methyl]-1-methyl-1H-pyrazol-3-amine](/img/structure/B2894959.png)
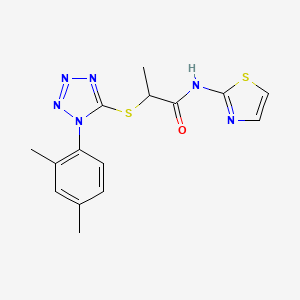
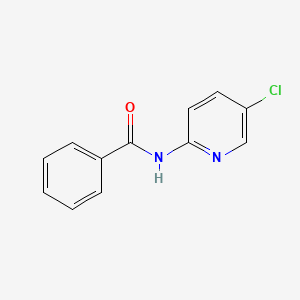
![1-[4-(1-Amino-2-methylpropan-2-yl)piperidin-1-yl]-2-(1-phenylcyclopropyl)ethanone;hydrochloride](/img/structure/B2894964.png)
![8-methyl-3-(1-phenylethyl)-3H-pyrimido[5,4-b]indol-4(5H)-one](/img/structure/B2894967.png)
